2-(3,5-dimethylphenyl)-4-methyl-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione
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Description
This compound is a complex organic molecule. The presence of the “dihydro-2H-1lambda6,2,4-benzothiadiazine” moiety suggests that it might be a heterocyclic compound containing nitrogen and sulfur atoms .
Synthesis Analysis
The synthesis of such complex molecules usually involves multiple steps and various types of chemical reactions. For instance, the synthesis of similar compounds often involves reactions like nucleophilic substitution, condensation, and cyclization .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques like NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and Mass Spectrometry. These techniques provide information about the types of atoms present in the molecule, their connectivity, and the functional groups .Chemical Reactions Analysis
The reactivity of a compound is determined by its functional groups. For instance, the presence of an ester or amide group can make the compound susceptible to hydrolysis. Similarly, the presence of a double bond can make the compound undergo addition reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like solubility, melting point, boiling point, etc., can be predicted based on its structure and functional groups. For example, the presence of polar functional groups can increase the solubility of the compound in polar solvents .Safety and Hazards
Future Directions
The future research directions for a compound depend on its potential applications. If the compound shows promising biological activity, it could be further studied for potential therapeutic applications. Alternatively, if the compound has unique chemical reactivity, it could be used to develop new synthetic methodologies .
Properties
IUPAC Name |
2-(3,5-dimethylphenyl)-4-methyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S/c1-11-8-12(2)10-13(9-11)18-16(19)17(3)14-6-4-5-7-15(14)22(18,20)21/h4-10H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPXVQTXQAFLARB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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